molecular formula C8H5NO2 B13963024 Ethynyl pyridine-4-carboxylate CAS No. 342018-56-8

Ethynyl pyridine-4-carboxylate

Cat. No.: B13963024
CAS No.: 342018-56-8
M. Wt: 147.13 g/mol
InChI Key: YPKNODVFTAQQBC-UHFFFAOYSA-N
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Description

Ethynyl pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethynyl group attached to the fourth position of the pyridine ring and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethynyl pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with ethynylating agents under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethynyl pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form ethyl or vinyl derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include carbonyl compounds, ethyl or vinyl derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

Ethynyl pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of ethynyl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The carboxylate group can form ionic interactions with target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Ethynyl pyridine-4-carboxylate can be compared with other similar compounds, such as:

    Pyridine-4-carboxylic acid: Lacks the ethynyl group, resulting in different chemical reactivity and applications.

    Ethynyl pyridine-3-carboxylate: The position of the carboxylate group affects the compound’s chemical properties and reactivity.

    Ethynyl benzoate: Contains a benzene ring instead of a pyridine ring, leading to different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

CAS No.

342018-56-8

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

ethynyl pyridine-4-carboxylate

InChI

InChI=1S/C8H5NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h1,3-6H

InChI Key

YPKNODVFTAQQBC-UHFFFAOYSA-N

Canonical SMILES

C#COC(=O)C1=CC=NC=C1

Origin of Product

United States

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